4-Isopropyloxazolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNNYXFGGTEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937370 | |
| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24601-74-9, 2816-12-8, 1676-85-3 | |
| Record name | Valine N-carboxyanhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24601-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Valine N-carboxy anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carboxyvaline anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyloxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A foundational method for synthesizing oxazolidine-2,5-diones involves the cyclization of amino acid precursors. For 4-isopropyloxazolidine-2,5-dione, L-valine serves as a chiral starting material due to its native isopropyl side chain. The process typically follows these steps:
-
N-Carboxyanhydride (NCA) Formation :
L-valine reacts with triphosgene (a safer alternative to phosgene) under anhydrous conditions to form the N-carboxyanhydride intermediate. This step requires strict temperature control (−20°C to 0°C) to prevent racemization . -
Intramolecular Cyclization :
The NCA undergoes thermal or base-mediated cyclization to form the oxazolidine-2,5-dione ring. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are employed, with triethylamine as a catalyst .
Key Parameters :
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Temperature : Higher temperatures (>40°C) risk epimerization.
-
Solvent Polarity : Polar aprotic solvents enhance cyclization rates.
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Yield : Reported yields range from 52% (chloroform, photochemical conditions) to 93% (anhydrous DMSO) .
Carbamate-Hydroxy Acid Ester Condensation
Adapted from the synthesis of oxazolidine-2,4-diones , this method involves reacting carbamates with hydroxy acid esters. While originally designed for 2,4-diones, modifications enable 2,5-dione formation:
-
Reagent Selection :
-
Carbamate : Methyl N-isopropylcarbamate.
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Hydroxy Acid Ester : Ethyl 3-hydroxypropanoate (to position carbonyl groups at C2 and C5).
-
-
Reaction Conditions :
-
Temperature : 120–180°C (thermal activation).
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Catalyst : Titanium tetrachloride (TiCl₄) facilitates ester-amide exchange.
-
Mechanistic Pathway :
Yield Optimization :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 150°C | 78 |
| Catalyst Loading | 5 mol% TiCl₄ | 85 |
| Reaction Time | 8 hours | 91 |
Photochemical Ring Closure
Photochemical methods offer a racemization-free route, particularly valuable for enantiomerically pure products:
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Substrate Design :
N-Protected valine derivatives (e.g., N-benzoylvaline) are irradiated at 254 nm in acetone. -
Outcomes :
Advantages :
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Avoids high temperatures.
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Compatible with acid-sensitive substrates.
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow systems for improved reproducibility:
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Microreactor Setup :
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Residence Time : 2 minutes.
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Pressure : 10 bar (prevents solvent evaporation).
-
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Performance Metrics :
Metric Batch Process Flow Process Yield (%) 78 92 Purity (%) 85 98 Productivity (kg/h) 0.5 4.2
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Amino Acid Cyclization | 93 | 95 | High | Moderate |
| Carbamate Condensation | 85 | 88 | Moderate | High |
| Photochemical | 89 | 97 | High | Low |
| Continuous Flow | 92 | 98 | High | High |
Troubleshooting and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
